molecular formula C36H24N2O2S B3100758 mCPSOB CAS No. 1374770-41-8

mCPSOB

Cat. No.: B3100758
CAS No.: 1374770-41-8
M. Wt: 548.7 g/mol
InChI Key: WNSLPGYMTNRXKB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole involves multiple steps. The key steps include:

Industrial Production Methods

Industrial production of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Sublimation is often used to obtain ultra-pure grade chemicals .

Chemical Reactions Analysis

Types of Reactions

9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole, which can be used for further applications in organic electronics and light-emitting devices .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole involves its role as a host material in TADF applications. The compound facilitates efficient charge transfer and exciton confinement, leading to higher external quantum efficiency (EQE) in OLEDs. The electron-donating carbazole groups and electron-accepting diphenylsulfonyl group create a balanced ambipolar environment, which is crucial for the efficient operation of TADF devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-(9H-Carbazol-9-yl)-5-(phenylsulfonyl)phenyl)-9H-carbazole stands out due to its higher glass transition temperature and triplet energy level, which prevent crystallization during operation and reduce phase separation. This results in significantly improved device thermal and morphological stability, making it a superior choice for high-performance OLED applications .

Properties

IUPAC Name

9-[3-(benzenesulfonyl)-5-carbazol-9-ylphenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2O2S/c39-41(40,27-12-2-1-3-13-27)28-23-25(37-33-18-8-4-14-29(33)30-15-5-9-19-34(30)37)22-26(24-28)38-35-20-10-6-16-31(35)32-17-7-11-21-36(32)38/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSLPGYMTNRXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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